An In-depth Technical Guide to 2,4-Dimethyl-3H-1,5-benzodiazepine: Synthesis and Properties
An In-depth Technical Guide to 2,4-Dimethyl-3H-1,5-benzodiazepine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, and physicochemical and pharmacological properties of 2,4-Dimethyl-3H-1,5-benzodiazepine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
2,4-Dimethyl-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine class of molecules. The 1,5-benzodiazepine core structure is a key pharmacophore found in numerous compounds with a wide range of biological activities.[1] Derivatives of 1,5-benzodiazepines are known to exhibit anticonvulsant, anti-inflammatory, analgesic, hypnotic, sedative, and antidepressive properties.[2] This document outlines the primary synthetic routes to 2,4-Dimethyl-3H-1,5-benzodiazepine and summarizes its known chemical and physical characteristics. While specific biological data for this particular derivative is limited in publicly available literature, the general mechanism of action for benzodiazepines is discussed as the putative pathway.
Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine
The most common and efficient method for the synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine is the condensation reaction between o-phenylenediamine and acetylacetone (2,4-pentanedione).[3][4] This reaction can be carried out under various conditions, including with or without a catalyst and in different solvents or solvent-free environments.
General Reaction Scheme
The fundamental reaction involves the cyclocondensation of o-phenylenediamine with the β-dicarbonyl compound, acetylacetone, leading to the formation of the seven-membered diazepine ring.
Caption: General reaction scheme for the synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine.
Experimental Protocols
Several specific protocols have been reported for the synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine. Below are detailed methodologies from the literature.
Protocol 1: Silica-Supported Sulfuric Acid Catalyst (Solvent-Free)
This method utilizes a solid-supported acid catalyst under solvent-free conditions, offering an environmentally friendly approach.[3]
-
Materials:
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o-phenylenediamine (1 mmol, 108.14 mg)
-
2,4-pentanedione (1 mmol, 100.12 mg)
-
Silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg)
-
-
Procedure:
-
To a mixture of 2,4-pentanedione and o-phenylenediamine, add H₂SO₄·SiO₂.[3]
-
Heat the mixture with magnetic stirring at 373 K (100 °C) for 1 hour.[3]
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After the reaction is complete, the resulting black oil is purified using silica gel column chromatography.[3]
-
Elute the product with a mixture of ethyl acetate and petroleum ether (60:40).[3]
-
Crystallize the purified product from an ethyl acetate/hexane solution to yield colorless prisms (90% yield).[3]
-
Protocol 2: Ethanolic Reflux
A straightforward method involving refluxing the reactants in ethanol.[4]
-
Materials:
-
o-phenylenediamine (1 mole)
-
Acetylacetone (1 mole)
-
Ethanol (solvent)
-
-
Procedure:
Physicochemical and Spectroscopic Properties
The properties of 2,4-Dimethyl-3H-1,5-benzodiazepine have been characterized by various analytical techniques.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂ | [3] |
| Molecular Weight | 172.23 g/mol | |
| Appearance | Colorless prisms | [3] |
| Structure | The seven-membered diazepine ring is not planar and adopts a boat conformation. | [5] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹³C NMR (100.62 MHz, CDCl₃) | δ 157.6 (q, ²J = 6.4 Hz, C2), 140.2 (dd, ³J = 3 J = 7.0 Hz, C5a, C9a), 127.5 (dddd ¹J = 160.4, ³J = 7.4, ²J = ²J = 3.5 Hz, C7, C8), 124.8 (dd, ¹J = 161.8, ²J = 8.7 Hz, C6, C9), 43.2 (tsep,¹J = 134.5, ³J = 2.8 Hz, C3), 27.6 (qt, ¹J = 128.0, ³J = 2.5 Hz, CH₃) | [3] |
| ¹⁵N NMR (40.54 MHz, CDCl₃) | δ -74.1 | [3] |
| ¹³C SSNMR (100.76 MHz, CPMAS) | δ 162.9 and 161.5 (C2, C6), 142.2 (C5a, C9a), 128.0 (C7, C8), 125.5 and 124.6 (C6/C9), 43.1 (C3), 27.6 (CH₃) | [3] |
| ¹⁵N SSNMR (40.60 MHz, CPMAS) | δ -69.7 | [3] |
Note: Chemical shifts (δ) are given in ppm.
Biological Activity and Mechanism of Action
While specific studies on the biological targets and signaling pathways of 2,4-Dimethyl-3H-1,5-benzodiazepine are not extensively documented, the broader class of benzodiazepines has a well-established mechanism of action.
General Benzodiazepine Mechanism of Action
Benzodiazepines act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABAₐ) receptor.[6][7] The GABAₐ receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron.[8] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Benzodiazepines bind to a specific site on the GABAₐ receptor, distinct from the GABA binding site.[7] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and enhancing the inhibitory signal.[6] This modulation of GABAergic neurotransmission is responsible for the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.[8]
Caption: Generalized signaling pathway for benzodiazepines at the GABAₐ receptor.
Conclusion
2,4-Dimethyl-3H-1,5-benzodiazepine is a readily synthesizable compound with a well-characterized chemical structure. Its synthesis from o-phenylenediamine and acetylacetone is efficient and can be performed under various conditions. While specific biological studies on this particular molecule are sparse, its structural similarity to other biologically active 1,5-benzodiazepines suggests it may possess similar pharmacological properties, likely acting as a modulator of the GABAₐ receptor. Further research is warranted to fully elucidate the biological activity profile and therapeutic potential of this compound.
References
- 1. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1,4]diazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. One moment, please... [benzoinfo.com]
